molecular formula C7H8ClNO6 B3024890 (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid CAS No. 84080-70-6

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid

Cat. No. B3024890
CAS RN: 84080-70-6
M. Wt: 237.59 g/mol
InChI Key: VKFHPXSFQRCNQW-RMKNXTFCSA-N
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Description

The compound (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid is a chemical entity that appears to be related to various synthesized compounds with potential applications in pharmaceuticals and as chemical modifiers. While the specific compound is not directly mentioned in the provided papers, the related structures and reactivity patterns can offer insights into its chemical behavior and potential uses.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and hydrolysis, as seen in the preparation of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic acid . The synthesis process is optimized for yield and purity, indicating that similar methodologies could potentially be applied to the synthesis of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid.

Molecular Structure Analysis

X-ray crystallography has been used to unambiguously determine the stereochemical structure of related compounds, such as (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . This technique could similarly be employed to ascertain the precise molecular geometry of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, such as the reaction of hexachlorobutadiene with sodium methoxide leading to various products with (Z)-configurations . These studies provide a foundation for predicting how (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid might react under different conditions, especially in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid are not detailed in the provided papers, the properties of structurally similar compounds can be indicative. For instance, the mutagenic potency and behavior in chlorinated water of (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (MX) have been evaluated , suggesting that the compound may also exhibit significant biological activity and stability in various environments.

Scientific Research Applications

Chemical Stability and Mutagenicity

  • The chemical stability and mutagenic properties of related compounds, such as (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid, have been studied under conditions similar to the Ames test. These compounds show a high degree of mutagenicity and undergo hydrolysis and isomerization under certain conditions (Backlund, Smeds, & Holmbom, 1990).

Synthesis and Molecular Structure

  • The compound has been involved in the synthesis of various chemical structures, demonstrating its versatility as a building block in organic chemistry. For instance, its use in the synthesis of 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl) methoxy]imino]-acetic Acid 2-Benzothiazolyl Thioester highlights this application (Yin Shu-mei, 2006).

Catalysis and Enantioselectivity

  • This compound has been used in asymmetric catalytic hydrogenation processes, leading to the production of enantiomerically pure isoprenoid building blocks. Such applications are crucial in the synthesis of natural products (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Environmental Impacts

  • Research has also focused on identifying oxidized and reduced forms of similar compounds in chlorine-treated water. This is particularly important for understanding the environmental and health impacts of such chemicals (Kronberg, Christman, Singh, & Ball, 1991).

Antimicrobial and Antioxidant Properties

  • The compound has been studied for its potential antimicrobial and antioxidant properties. For example, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, has been evaluated for these activities, which are essential for pharmaceutical applications (Kumar et al., 2016).

Pharmaceutical Applications

  • It has been utilized in the synthesis of intermediates for pharmaceutical products such as cephalosporin antibiotics, demonstrating its significance in drug development (Liu Qian-chun, 2010).

Analytical Chemistry

  • The compound and its derivatives have been used in the development of sensitive assays, like ELISA, for the analysis of chemicals in food samples, highlighting its role in food safety and analytical chemistry (Zhang et al., 2008).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFHPXSFQRCNQW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C(=O)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/N=C(\C(=O)CCl)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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